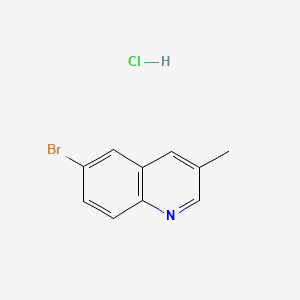

6-Bromo-3-methylquinoline hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Bromo-3-methylquinoline hydrochloride: is a chemical compound with the molecular formula C10H8BrN·HCl. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-methylquinoline hydrochloride typically involves the bromination of 3-methylquinoline. The reaction is carried out using bromine or a brominating agent in the presence of a catalyst or under specific conditions to ensure selective bromination at the 6-position .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control the reaction parameters. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-methylquinoline hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters

Major Products Formed:

- Substituted quinoline derivatives with various functional groups.

- Oxidized or reduced quinoline compounds.

- Coupled products with extended carbon chains or aromatic systems .

Scientific Research Applications

Chemistry: 6-Bromo-3-methylquinoline hydrochloride is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: Quinoline derivatives, including this compound, have shown potential as antimicrobial, antiviral, and anticancer agents. They are studied for their ability to interact with biological targets such as enzymes and receptors .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for developing materials with specific characteristics .

Mechanism of Action

The mechanism of action of 6-Bromo-3-methylquinoline hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom and the quinoline ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

- 6-Bromo-2-methylquinoline

- 6-Bromo-4-chloro-2-methylquinoline

- 4-Bromo-6-ethoxy-2-methylquinoline

- 4-Bromo-6-methoxy-2-methylquinoline

Comparison: 6-Bromo-3-methylquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it suitable for specific applications in research and industry .

Biological Activity

6-Bromo-3-methylquinoline hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

This compound is characterized by a bromine atom at the 6-position and a methyl group at the 3-position of the quinoline structure. Its molecular formula is C10H8BrClN with a molecular weight of approximately 288.57 g/mol. This compound is typically encountered as a hydrochloride salt, which enhances its solubility in aqueous environments, facilitating biological assays and applications in drug development.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Preliminary studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes critical for bacterial growth.

Anticancer Properties

The compound has also been investigated for its anticancer properties . Studies have demonstrated that it can inhibit the proliferation of cancer cells through mechanisms such as:

- Inhibition of DNA synthesis : The quinoline structure allows for interaction with DNA, potentially leading to cytotoxic effects in rapidly dividing cells.

- Enzyme inhibition : It may act by inhibiting specific enzymes involved in cancer cell metabolism .

The mechanism of action for this compound involves interactions with biological targets at the molecular level. Key aspects include:

- Binding Affinity : The presence of the bromine atom and the quinoline ring enhances binding affinity to various targets, including enzymes and nucleic acids.

- Enzyme Inhibition : It may inhibit enzymes critical for cellular processes, leading to reduced cell viability in cancer and microbial cells .

Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibits growth of Gram-positive bacteria | |

| Anticancer | Reduces proliferation in cancer cell lines | |

| Enzyme Inhibition | Targets specific metabolic pathways |

Case Study: Anticancer Efficacy

In a study evaluating the anticancer efficacy of this compound, it was administered to human ovarian cancer cell lines (SK-OV-3). The results indicated a significant reduction in cell viability, with an IC50 value suggesting potent activity against these malignancies. Further investigation into its pharmacokinetics revealed favorable absorption characteristics, supporting its potential as a therapeutic candidate .

Properties

Molecular Formula |

C10H9BrClN |

|---|---|

Molecular Weight |

258.54 g/mol |

IUPAC Name |

6-bromo-3-methylquinoline;hydrochloride |

InChI |

InChI=1S/C10H8BrN.ClH/c1-7-4-8-5-9(11)2-3-10(8)12-6-7;/h2-6H,1H3;1H |

InChI Key |

ZVQFAMQJOFDUKU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)Br)N=C1.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.